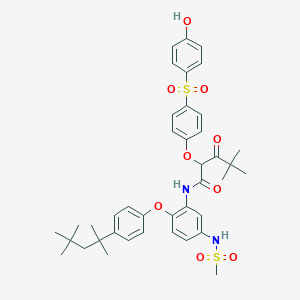
3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one
Vue d'ensemble
Description
3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is a chemical compound with the molecular formula C5H3Cl2NO2 . It has a molecular weight of 179.99 .
Synthesis Analysis
The synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one has been described in the literature. For instance, selective functionalization of the chlorimine group in 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is usually realized under appropriate conditions, by electrophilic catalysis avoiding reaction of the lactone function .Molecular Structure Analysis
The InChI code for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is 1S/C5H3Cl2NO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The Diels-Alder reaction of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one with acetylenic compounds has been reported . This reaction yielded intermediates that were used in the synthesis of acyclo-1-deazathymidine nucleosides .Applications De Recherche Scientifique
Synthesis and Functionalization
Selective functionalization of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is achieved through electrophilic catalysis, which avoids reaction with the lactone function. This compound is utilized in synthesizing polyfunctionalized pyridines through cycloaddition-elimination reactions with acetylenic compounds. The high regioselectivity and dependency on the nature of the 3-substituent are notable in these processes (Van Aken et al., 1994).
Ambident Azadiene Properties
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one exhibits ambident azadiene properties, reacting efficiently and selectively with both electron-rich and electron-poor dienophiles (Afarinkia et al., 2004).
Creation of Tetrazoles and Triazoles
This compound reacts with bifunctional reagents like sodium azide and diazocompounds to produce bi(tri)cyclic tetrazolo- or triazolo-fused intermediates, which are further converted using various nucleophiles. These reactions yield new substituted tetrazoles or triazoles, useful for pharmacological screening and further elaboration (Medaer et al., 1996).
Heterocyclic Synthesis
The synthesis and functionalization of related compounds, including 2(1H)-pyrazinones and 2H-1,4-oxazin-2-ones, have been explored. Their use in cycloaddition reactions with dienophiles leads to the creation of pyridine or pyrazine derivatives. These compounds demonstrate a unique combination of a 2-azadiene system, 3-chlorimine group, and reactive lactone function, which allows for the synthesis of specifically substituted oxazoles, triazoles, and tetrazoles (Hoornaert, 2010).
Diels-Alder Reactions
The Diels-Alder reaction of 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones with different acetylenic compounds is a versatile method for generating variously substituted dichloropyridines. This process typically yields a high degree of regioselectivity and high yield of the desired products (Meerpoel et al., 1991).
Propriétés
IUPAC Name |
3,5-dichloro-6-methyl-1,4-oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQINLHFBRNSNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)O1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454609 | |
| Record name | 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125849-94-7 | |
| Record name | 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-6-methyl-1,4-oxazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one in the synthesis of acyclo-1-deazathymidine C-nucleosides?
A1: 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one serves as a key starting material in the synthesis of acyclo-1-deazathymidine C-nucleosides. [, ] These modified nucleosides are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities. The specific structure of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one allows for further chemical modifications, leading to the desired acyclo-1-deazathymidine C-nucleoside analogs.
Q2: Are there any published studies that delve into the specific reaction mechanisms involving 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one in this synthesis pathway?
A2: While both cited papers [, ] outline the use of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one as a starting point in the synthesis of acyclo-1-deazathymidine C-nucleosides, they do not provide a detailed analysis of the reaction mechanisms involved. Further research focusing on the individual steps and intermediates in this synthesis pathway would be beneficial for optimizing the process and exploring potential alternative synthetic routes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)](/img/structure/B160910.png)


![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)
![Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B160917.png)
![2-(1-Dimethylaminomethyl-2-hydroxy-8-hydroxymethyl-9-oxo-9,11-dihydro-indolizino[1,2-B]quinolin-7-YL)-2-hydroxy-butyric acid](/img/structure/B160920.png)


![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)